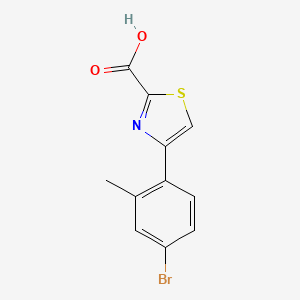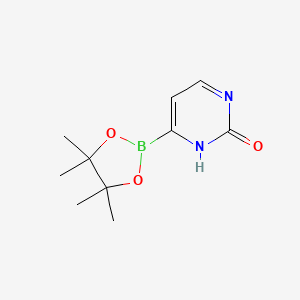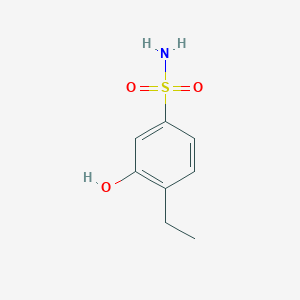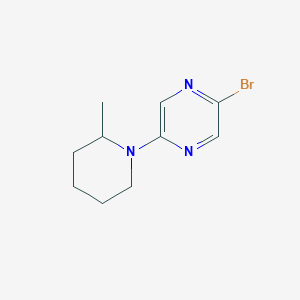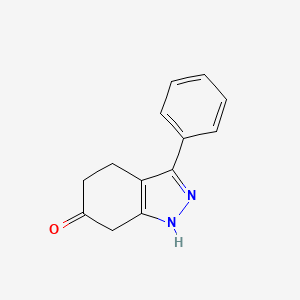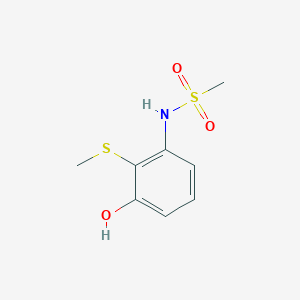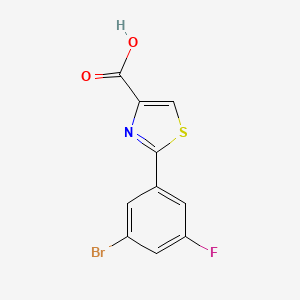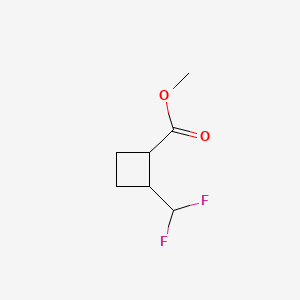
Tert-butyl 3-bromo-1-(3-methoxyphenyl)propylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-bromo-1-(3-methoxyphenyl)propylcarbamate is an organic compound with the molecular formula C15H22BrNO3 It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-1-(3-methoxyphenyl)propylcarbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-1-(3-methoxyphenyl)propyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxyphenyl group can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The carbamate group can be reduced to form amines under hydrogenation conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines can be formed.
Oxidation Products: Quinones or other oxidized phenolic compounds.
Reduction Products: Amines derived from the reduction of the carbamate group.
科学的研究の応用
Tert-butyl 3-bromo-1-(3-methoxyphenyl)propylcarbamate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: It is used in studies to understand the interactions of carbamate derivatives with enzymes and receptors.
Industrial Applications: The compound can be used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of tert-butyl 3-bromo-1-(3-methoxyphenyl)propylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxyphenyl group play crucial roles in binding to these targets, while the carbamate group can undergo hydrolysis to release active amines. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.
類似化合物との比較
Tert-butyl 3-bromo-1-(4-methoxyphenyl)propylcarbamate: Similar structure but with the methoxy group at the para position.
Tert-butyl 3-chloro-1-(3-methoxyphenyl)propylcarbamate: Similar structure but with a chlorine atom instead of bromine.
Tert-butyl 3-bromo-1-(3-hydroxyphenyl)propylcarbamate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness: Tert-butyl 3-bromo-1-(3-methoxyphenyl)propylcarbamate is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and interactions with biological targets. The presence of the tert-butyl group also adds steric hindrance, affecting its overall chemical behavior.
特性
分子式 |
C15H22BrNO3 |
|---|---|
分子量 |
344.24 g/mol |
IUPAC名 |
tert-butyl N-[3-bromo-1-(3-methoxyphenyl)propyl]carbamate |
InChI |
InChI=1S/C15H22BrNO3/c1-15(2,3)20-14(18)17-13(8-9-16)11-6-5-7-12(10-11)19-4/h5-7,10,13H,8-9H2,1-4H3,(H,17,18) |
InChIキー |
LCXBAOYOLIFLEE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CCBr)C1=CC(=CC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[9-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]benzamide](/img/structure/B14852297.png)

